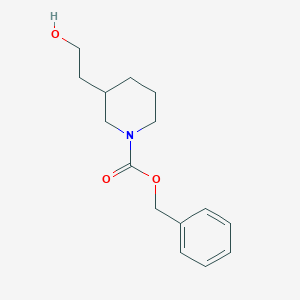

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate

Descripción general

Descripción

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 . It is a member of the piperidine chemical family, which are structural components of many pharmaceuticals and alkaloids .

Molecular Structure Analysis

The molecular structure of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C15H21NO3 .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate include a molecular weight of 263.33 g/mol . The compound is sealed in dry and stored at room temperature .Aplicaciones Científicas De Investigación

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors .

Anticancer Applications

Piperidine derivatives are being utilized as anticancer agents . They have shown promising results in antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives have been used in the development of antiviral drugs . They have shown potential in inhibiting the replication of various viruses.

Antimalarial Applications

Some piperidine derivatives have shown potential as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which cause malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various bacteria and fungi.

Antihypertensive Applications

Piperidine derivatives have been used in the development of antihypertensive drugs . They can help lower blood pressure.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have been used as analgesic and anti-inflammatory agents . They can help relieve pain and reduce inflammation.

Anti-Alzheimer and Antipsychotic Applications

Piperidine derivatives have been used in the development of drugs for Alzheimer’s disease and other neurological disorders . They can help improve cognitive function and reduce psychotic symptoms.

Safety and Hazards

Direcciones Futuras

The compound is currently used for research purposes only . The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, is an important task of modern organic chemistry . This could lead to the discovery of new drugs and treatments in the future.

Mecanismo De Acción

Target of Action

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a member of the piperidine chemical family . Piperidines are structural components of piperine, which is a plant extract from the genus Piper, or pepper .

Mode of Action

It is presumed that the compound interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

It is known that the compound interferes with the olfactory system of insects, disrupting their ability to detect hosts . This suggests that it may affect signaling pathways related to olfaction.

Result of Action

The primary result of Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate’s action is the repelling of insects . By interfering with their olfactory system, it prevents insects from recognizing host cues, effectively serving as an insect repellent .

Propiedades

IUPAC Name |

benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c17-10-8-13-7-4-9-16(11-13)15(18)19-12-14-5-2-1-3-6-14/h1-3,5-6,13,17H,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWVPZLPLBICGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B51186.png)

![Ethyl 7-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B51189.png)